Losartan-d4 Carboxylic Acid

Beschreibung

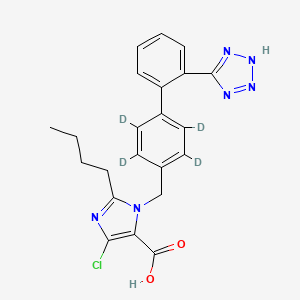

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670090 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-62-1 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Losartan-d4 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Losartan-d4 Carboxylic Acid, an isotopically labeled active metabolite of the angiotensin II receptor antagonist, Losartan. This document details a plausible synthetic route, purification protocols, and analytical methods for quality assessment, tailored for a scientific audience.

Introduction

Losartan, a potent and selective angiotensin II receptor antagonist, is widely used in the treatment of hypertension. Its primary active metabolite, Losartan Carboxylic Acid (also known as EXP-3174), exhibits significantly greater antihypertensive activity and a longer half-life than the parent drug. The deuterated analog, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide outlines a robust methodology for its preparation and purification.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the deuterated precursor, Losartan-d4. The second stage is the selective oxidation of the hydroxymethyl group of Losartan-d4 to a carboxylic acid.

Stage 1: Synthesis of Losartan-d4 (Hypothetical Route)

Proposed Synthesis of a Key Deuterated Intermediate:

A potential route to the required deuterated intermediate, 4'-bromomethyl-2-cyanobiphenyl-d4, could involve the deuteration of a suitable precursor followed by functional group manipulations.

Overall Synthesis of Losartan-d4:

The synthesis would then proceed by coupling the deuterated biphenyl intermediate with the imidazole heterocycle, followed by the formation of the tetrazole ring using an azide source. It is crucial to note that this is a generalized and hypothetical pathway. The actual synthesis would require significant process development and optimization to achieve good yields and isotopic purity.

Stage 2: Oxidation of Losartan-d4 to this compound

This stage is based on established methods for the oxidation of Losartan to its carboxylic acid metabolite. A reliable method involves the use of an oxidizing agent to selectively convert the primary alcohol to a carboxylic acid.

Experimental Protocol: Oxidation of Losartan-d4

-

Reaction Setup: In a reaction vessel, dissolve Losartan-d4 in a suitable organic solvent.

-

Addition of Oxidizing Agent: Slowly add a common oxidizing agent to the solution while maintaining the temperature below 50°C.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically within 1-2 hours).

-

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent.

-

Work-up: The reaction mixture is then subjected to a work-up procedure to isolate the crude product. This typically involves extraction and washing steps.

The following diagram illustrates the workflow for the oxidation of Losartan-d4:

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for its use as an analytical standard. A combination of precipitation and recrystallization is an effective method.

Experimental Protocol: Purification

-

Initial Purification by Precipitation:

-

Dissolve the crude product in an aqueous basic solution (e.g., 1.0 M NaOH).

-

Wash the solution with an organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of approximately 2. This will precipitate the this compound.

-

Filter the precipitate, wash with deionized water, and air dry.

-

-

Final Purification by Recrystallization:

-

Dissolve the precipitated solid in a minimal amount of a suitable hot solvent (e.g., 2-propanol).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

The purification workflow is depicted in the following diagram:

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis and Purification Parameters

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Losartan-d4 | Hypothetical |

| Reaction Yield (Oxidation) | > 70% | [1] |

| Purification | ||

| Purification Method | Precipitation & Recrystallization | [1] |

| Purity (by HPLC) | > 98% | Commercial Data |

| Isotopic Purity (> atom % D) | > 98% | Commercial Data |

Table 2: Analytical Specifications

| Property | Specification |

| Chemical Identity | |

| Molecular Formula | C₂₂H₁₇D₄ClN₆O₂ |

| Molecular Weight | ~440.92 g/mol |

| Purity | |

| Chemical Purity (HPLC) | ≥ 98% |

| Deuterium Incorporation | ≥ 98 atom % D |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. While the synthesis of the deuterated precursor, Losartan-d4, is presented as a plausible route, the subsequent oxidation and purification steps are based on established and referenced procedures. The described protocols for purification, including precipitation and recrystallization, are effective in achieving high chemical and isotopic purity, making the final product suitable for its intended use as an internal standard in demanding analytical applications. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation of this important analytical standard.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Losartan-d4 Carboxylic Acid

This technical guide provides a comprehensive overview of the core chemical and physical properties of Losartan-d4 Carboxylic Acid, a deuterated analog of the active metabolite of Losartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identity and Structure

This compound, also known as EXP 3174-d4, is the deuterated form of Losartan Carboxylic Acid (EXP 3174), the principal active metabolite of the angiotensin II receptor antagonist, Losartan.[1][2] The incorporation of four deuterium atoms on the phenyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇D₄ClN₆O₂ | [1][3] |

| Molecular Weight | 440.92 g/mol | [1][3][4][5] |

| CAS Number | 1246820-62-1 | [1][3] |

| Appearance | Off-white to white solid | [2][6] |

| Purity | >95% (HPLC) | [3][7] |

| Solubility | Soluble in DMSO, DMF, Methanol, and Acetone. Insoluble in water. | [6][8][] |

| Storage Temperature | -20°C | [7] |

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

This compound reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components.

Quantification in Biological Matrices by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma, often used in pharmacokinetic studies where it serves as an internal standard.[10]

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reagents:

-

Plasma samples

-

Losartan Carboxylic Acid (non-deuterated) as the analyte

-

This compound as the internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Losartan Carboxylic Acid and this compound.

-

-

Quantification: Construct a calibration curve using known concentrations of Losartan Carboxylic Acid and a fixed concentration of the internal standard. Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Biological Context and Signaling Pathway

Losartan Carboxylic Acid is a potent and selective antagonist of the Angiotensin II receptor type 1 (AT1).[11] It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin system (RAS), thereby lowering blood pressure.[12]

Caption: The Renin-Angiotensin System and the mechanism of action of Losartan Carboxylic Acid.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of Losartan Carboxylic Acid using its deuterated analog as an internal standard.

Caption: A standard workflow for the bioanalysis of Losartan Carboxylic Acid.

References

- 1. scbt.com [scbt.com]

- 2. esschemco.com [esschemco.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Losartan (D4 carboxylic acid) - CD BioGlyco [bioglyco.com]

- 5. biocompare.com [biocompare.com]

- 6. esschemco.com [esschemco.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. selleckchem.com [selleckchem.com]

- 10. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Losartan Carboxylic acid - LKT Labs [lktlabs.com]

Technical Guide: Certificate of Analysis for Losartan-d4 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Losartan-d4 Carboxylic Acid. This stable isotope-labeled internal standard is crucial for the accurate quantification of Losartan's active metabolite, Losartan Carboxylic Acid (also known as EXP3174), in various biological matrices.

Compound Information

This compound is a deuterated analog of Losartan Carboxylic Acid. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the endogenous metabolite by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalytical studies.

Quantitative Data from Certificate of Analysis

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: General Properties

| Parameter | Specification |

| CAS Number | 1246820-62-1[1][2] |

| Molecular Formula | C₂₂H₁₇D₄ClN₆O₂[1][2] |

| Molecular Weight | 440.92 g/mol [1][2] |

| Appearance | Off-white to light yellow solid[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[1] |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Purity | HPLC / LCMS | ≥95%[3][4] or ≥98.09%[1] |

| Isotopic Enrichment | Mass Spectrometry | ≥99.3% Deuterated forms[1] |

| Identity | ¹H NMR, Mass Spectrometry | Consistent with structure[1] |

Experimental Protocols

The analytical methods used to certify this compound are analogous to those employed for the quantification of Losartan and its active metabolite, Losartan Carboxylic Acid. Below are detailed methodologies representative of those used in quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the purity of the compound by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase : A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer, water with trifluoroacetic acid). A common mobile phase composition is a 50:50 (v/v) mixture of methanol and acetonitrile.[5]

-

Flow Rate : Typically 1.0 mL/min.[5]

-

Column Temperature : Ambient or controlled, for instance, at 30°C.

-

Detection : UV detection at a wavelength where the compound has significant absorbance, such as 208 nm or 254 nm.[5][6]

-

Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of the compound and determine its isotopic enrichment.

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column (e.g., 50 mm x 3 mm, 2.5 µm particle size).[4]

-

Mobile Phase : A gradient or isocratic mixture of aqueous and organic phases, often containing a modifier like formic acid to improve ionization. For example, a mixture of 0.05% formic acid in water and acetonitrile (3.3:6.7 v/v).[4]

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For Losartan Carboxylic Acid (the non-deuterated analog), a common transition is m/z 437.1 to 235.2.

-

-

Procedure : A dilute solution of the compound is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which should be consistent with the structure of this compound. Isotopic enrichment is determined by comparing the signal intensity of the deuterated molecule with any residual non-deuterated species.

Visualizations

Metabolic and Analytical Relationship

The following diagram illustrates the metabolic conversion of Losartan to its active metabolite, Losartan Carboxylic Acid, and the role of this compound as an internal standard in its quantification.

References

- 1. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. ijrpc.com [ijrpc.com]

- 6. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to Losartan-d4 Carboxylic Acid for Researchers

This technical guide provides an in-depth overview of Losartan-d4 Carboxylic Acid, a critical internal standard for pharmacokinetic and metabolic studies of the widely used antihypertensive drug, Losartan. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on commercially available suppliers, analytical methodologies, and the relevant biological pathways.

Commercially Available this compound

This compound is available from several reputable suppliers. The following table summarizes key quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-12765S | 98.09% (LCMS)[1] | 99.3%[1] | 1246820-62-1[1][2] | C22H17D4ClN6O2[1][2] | 440.92[1][2] |

| LGC Standards | TRC-L470510 | >95% (HPLC)[2][3] | Not Specified | 1246820-62-1[2][3] | C22H17D4ClN6O2[2][3] | 440.92[2][3] |

| Pharmaffiliates | PA STI 057190 | Not Specified | Not Specified | 1246820-62-1[4] | C22H17D4ClN6O2[4] | 440.92[4] |

| Artis Standards | AC0208 | Not Specified | Not Specified | 1246820-62-1[5] | Not Specified | Not Specified |

Experimental Protocols: Quantification in Human Plasma by LC-MS/MS

The accurate quantification of Losartan and its primary active metabolite, Losartan Carboxylic Acid (EXP3174), is crucial for pharmacokinetic studies.[6] this compound serves as an ideal internal standard for these analyses due to its similar chemical properties and distinct mass. Below is a detailed experimental protocol synthesized from established methodologies for the simultaneous determination of Losartan and EXP3174 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]

Preparation of Stock and Working Solutions[6][8][9]

-

Stock Solutions: Prepare individual stock solutions of Losartan, Losartan Carboxylic Acid, and this compound (internal standard) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples[6][8][9]

-

Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards with a concentration range of 0.5 to 2500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)[6]

-

To a 300 µL aliquot of the plasma sample, add the internal standard (this compound).

-

Add 340 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered supernatant into the LC-MS/MS system.

Chromatographic Conditions[6]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.85 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3.5 - 5 minutes |

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Losartan: m/z 423.2 → 207.1

-

Losartan Carboxylic Acid (EXP3174): m/z 437.2 → 207.1

-

This compound: m/z 441.2 → 211.1

-

Biological Signaling Pathways

Losartan and its active metabolite, Losartan Carboxylic Acid, primarily exert their therapeutic effects by antagonizing the Angiotensin II Type 1 (AT1) receptor.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

Losartan Carboxylic Acid is a potent, non-competitive antagonist of the AT1 receptor.[10] By blocking this receptor, it inhibits the downstream effects of Angiotensin II, a key regulator of blood pressure.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Losartan D4 Carboxylic Acid [artis-isotopes.com]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Mechanism of Action of Losartan and its Deuterated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan, the first-in-class angiotensin II receptor blocker (ARB), represents a cornerstone in the management of hypertension and related cardiovascular morbidities. Its therapeutic efficacy is intrinsically linked to its unique mechanism of action, which involves the selective blockade of the angiotensin II type 1 (AT1) receptor. This action is further amplified by its conversion to pharmacologically active metabolites. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of losartan and its metabolites, with a special focus on the emerging field of deuterated analogs. By delving into the core signaling pathways, presenting comparative quantitative data, and detailing relevant experimental protocols, this document aims to serve as an in-depth resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Mechanism of Action of Losartan and its Primary Metabolites

Losartan exerts its antihypertensive effects primarily through the competitive antagonism of the AT1 receptor, a G-protein coupled receptor responsible for mediating the vasoconstrictive and aldosterone-secreting actions of angiotensin II.[1] Upon oral administration, losartan undergoes significant first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of several metabolites.[2][3]

EXP3174: The Potent and Long-Acting Active Metabolite

Approximately 14% of an oral losartan dose is oxidized to its principal active metabolite, E-3174 or EXP3174.[4] This carboxylic acid derivative is a more potent and non-competitive antagonist of the AT1 receptor, exhibiting 10- to 40-fold greater affinity than the parent compound.[4][5] The prolonged half-life of EXP3174 (6-9 hours) compared to losartan (2 hours) contributes significantly to the sustained antihypertensive effect of a once-daily dose of losartan.[6][7]

EXP3179: A Metabolite with Unique AT1-Independent Actions

Another notable metabolite is EXP3179, an aldehyde intermediate in the conversion of losartan to EXP3174. While initially thought to be inactive at the AT1 receptor, recent studies have revealed that EXP3179 possesses unique pharmacological properties independent of AT1 receptor blockade. These include anti-inflammatory and anti-aggregatory effects.

The Advent of Deuterated Metabolites

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug development to enhance pharmacokinetic profiles.[][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow the rate of metabolism, potentially leading to increased drug exposure, prolonged half-life, and a more favorable dosing regimen.[9] In the context of losartan, deuteration of its metabolites could offer a pathway to improved therapeutic agents.

While comprehensive clinical data on deuterated losartan metabolites is still emerging, preclinical studies provide valuable insights into their potential advantages. One study has investigated the kinetic data on the formation of deuterated EXP3179 (-d1) and EXP3174 from deuterated losartan, indicating that the metabolic pathway is influenced by isotopic substitution.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for losartan and its primary metabolites. A direct comparison with deuterated metabolites is limited due to the current scarcity of publicly available data.

| Compound | AT1 Receptor Binding Affinity (Ki/pKi) | IC50 (Ang II-induced responses) |

| Losartan | pKi = 7.17 ± 0.07[11][12] | 1.0 x 10⁻⁸ M (VSMC binding)[5] |

| EXP3174 | ~10-40 times more potent than Losartan[4] | 1.1 x 10⁻⁹ M (VSMC binding)[5] |

| Deuterated EXP3174 | Data not available | Data not available |

| EXP3179 | No significant AT1 receptor binding[13] | Not applicable |

| Deuterated EXP3179 | Data not available | Not applicable |

Table 1: Comparative Binding Affinities and IC50 Values

| Compound | Tmax (hours) | Half-life (t½) (hours) | Oral Bioavailability (%) |

| Losartan | 1[6] | 2[6] | ~33[6] |

| EXP3174 | 3-4[6] | 6-9[4] | Not applicable (metabolite) |

| Deuterated Losartan | Data not available | Data not available | Data not available |

| Deuterated EXP3174 | Data not available | Data not available | Not applicable (metabolite) |

Table 2: Comparative Pharmacokinetic Parameters

Core Signaling Pathways Modulated by Losartan

Beyond its primary role as an AT1 receptor antagonist, losartan and its metabolites influence a network of intracellular signaling pathways that contribute to their therapeutic effects.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The primary mechanism of action of losartan is the blockade of the RAAS at the level of the AT1 receptor. This prevents angiotensin II from exerting its potent vasoconstrictor and aldosterone-releasing effects, leading to a reduction in blood pressure.

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

Losartan has been shown to inhibit the TGF-β/Smad signaling pathway, a key mediator of fibrosis. By blocking angiotensin II-induced activation of this pathway, losartan can attenuate tissue fibrosis in organs such as the heart and kidneys.[14]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Studies have indicated that losartan can activate AMPK, a key regulator of cellular energy metabolism.[15] This activation in vascular smooth muscle cells can lead to the inhibition of cell proliferation, contributing to the beneficial vascular effects of losartan.[15]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Losartan has also been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, losartan can suppress the expression of pro-inflammatory genes.[16]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the mechanism of action of losartan and its metabolites.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of compounds for the AT1 receptor.

-

Objective: To quantify the competitive binding of a test compound (e.g., losartan, EXP3174) to the AT1 receptor against a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cell lines).

-

Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

Test compounds (losartan, EXP3174, etc.) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomic Profile and Its Correlation with the Plasmatic Levels of Losartan, EXP3174 and Blood Pressure Control in Hypertensive and Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of fluvastatin, a CYP2C9 inhibitor, on losartan pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Losartan Inhibits Vascular Smooth Muscle Cell Proliferation through Activation of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Losartan Inhibits Nuclear Factor-κB Activation Induced by Small, Dense LDL Cholesterol Particles in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Stability and Recommended Storage of Losartan-d4 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Losartan-d4 Carboxylic Acid (also known as EXP-3174-d4). A deuterated analog of the active metabolite of Losartan, this compound is critical for pharmacokinetic and metabolic studies. Understanding its stability profile is paramount for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

| Parameter | Recommended Condition | Source(s) |

| Temperature | -20°C | [1][2] |

| Form | Solid (Neat) | [1] |

| Container | Tightly sealed container | [3][[“]] |

| Environment | Dry and well-ventilated place | [3] |

Note: While some suppliers may ship the product at room temperature, long-term storage at -20°C is consistently recommended to minimize degradation.[3]

Chemical Stability and Degradation Pathways

This compound is the primary active metabolite of Losartan and also a significant degradation product of the parent drug, particularly under oxidative stress.[5] The chemical structure of Losartan Carboxylic Acid is inherently more stable to further oxidation at the 5-hydroxymethyl group of the imidazole ring compared to Losartan itself.[5]

Forced degradation studies on Losartan provide valuable insights into the stability of its carboxylic acid metabolite. Losartan is most susceptible to degradation under oxidative and photolytic conditions, while it exhibits greater stability under hydrolytic (acidic and alkaline) and thermal stress.[5]

Summary of Forced Degradation Studies on Losartan

The following table summarizes quantitative data from forced degradation studies on Losartan, which indicate the conditions under which Losartan Carboxylic Acid (EXP-3174) is formed. The stability of this compound is expected to be comparable to its non-deuterated counterpart under these conditions.

| Stress Condition | Duration | Losartan Degradation (%) | Major Degradation Products Identified | Reference(s) |

| Oxidative | ||||

| 3% H₂O₂ | 7 days | ~10% | Oxidation of primary alcohol to aldehyde and subsequently to carboxylic acid (EXP-3174), aromatic hydroxylation products, and dimers.[5] | [5][6] |

| Acidic | ||||

| 0.1 M HCl | 7 days | < 1% | Minimal degradation observed. | [5][6] |

| 1 M HCl | 14 days at 70°C | 0.72% | Two small potential degradation peaks observed. | [5] |

| Alkaline | ||||

| 0.1 M NaOH | 7 days | < 1% | Minimal degradation observed. | [5][6] |

| Photolytic | ||||

| Ambient Light (UV or visible) | Not specified | Not specified | Primarily involves the destruction of the imidazole ring. | [5] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for forced degradation studies that can be adapted for this compound to generate specific stability data.

Hydrolytic and Oxidative Stress Study

Objective: To evaluate the stability of the compound under acidic, alkaline, and oxidative conditions.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions: Expose the solution to the following stress agents:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Alkaline: 0.1 M Sodium Hydroxide (NaOH)

-

Oxidative: 3% (v/v) Hydrogen Peroxide (H₂O₂)

-

-

Duration: Maintain the solutions under these conditions for a predefined period (e.g., 7 days) at room temperature.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[5][6]

Photosensitized Degradation Study

Objective: To investigate the photostability of the compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Light Exposure: Expose the analytical solutions to a controlled light source (e.g., UV or visible light) in a photostability chamber.

-

Use of Sensitizer and Quencher (Optional): To elucidate the degradation mechanism, experiments can be conducted with a photosensitizer (e.g., Rose Bengal) and a quencher (e.g., 1,4-diazabicyclooctane).[5]

-

Analysis: Analyze the samples at various time intervals using a validated HPLC method to quantify the degradation and identify any photodegradation products.[5]

Visualization of Relevant Pathways and Workflows

Angiotensin II Receptor Signaling Pathway

Losartan and its active metabolite, Losartan Carboxylic Acid, are potent and selective antagonists of the Angiotensin II Type 1 (AT1) receptor.[[“]][[“]] By blocking this receptor, they inhibit the downstream signaling cascades initiated by Angiotensin II, which are implicated in vasoconstriction, inflammation, and fibrosis.[3][[“]]

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of Losartan.

Downstream Signaling Pathways Modulated by Losartan

The antagonism of the AT1 receptor by Losartan and its active metabolite leads to the modulation of several key intracellular signaling pathways, including the Transforming Growth Factor-β (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[3][[“]]

Caption: Downstream signaling pathways modulated by Losartan's AT1 receptor blockade.

Experimental Workflow for Stability Indicating Assay

A typical workflow for developing and validating a stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

Caption: Workflow for developing a stability-indicating assay for this compound.

References

A Technical Guide to the Purity and Isotopic Enrichment of Losartan-d4 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Losartan-d4 Carboxylic Acid, a deuterated active metabolite of the angiotensin II receptor antagonist, Losartan. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a reference for the quality control of stable isotope-labeled internal standards.

Chemical Purity Assessment

The chemical purity of this compound is a critical parameter to ensure the accuracy and reliability of its use as an internal standard in quantitative bioanalysis. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for assessing the purity of this compound.

Quantitative Data for Chemical Purity

Commercial suppliers of this compound typically provide a certificate of analysis with purity specifications. The data presented below is a summary of typical purity levels found for this compound.

| Parameter | Specification | Analytical Method |

| Chemical Purity | >95%[1] | High-Performance Liquid Chromatography (HPLC) |

| Chemical Purity | 98% | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the purity determination of this compound, based on established methods for Losartan and its metabolites.[2][3][4]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 0.01 M phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Isotopic Enrichment Analysis

Isotopic enrichment is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. This is a critical quality attribute for a deuterated internal standard to ensure minimal cross-talk with the non-labeled analyte. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.

Quantitative Data for Isotopic Enrichment

The isotopic enrichment of this compound is expected to be high to serve as an effective internal standard.

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | Typically >98% | Mass Spectrometry or NMR Spectroscopy |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using HRMS.[5]

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Liquid chromatography system for sample introduction (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: Full scan in high-resolution mode.

-

Mass Range: A narrow range around the expected m/z of the protonated or deprotonated molecule (e.g., m/z 441 for [M+H]+).

-

-

Data Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the isotopic cluster for the molecular ion.

-

The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment. The enrichment is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and to estimate the isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: The absence or significant reduction in the intensity of the proton signals at the positions of deuteration, when compared to the spectrum of non-labeled Losartan Carboxylic Acid, confirms the isotopic labeling. The integration of the remaining proton signals can be used to estimate the extent of deuteration.

²H NMR Procedure:

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shift of the deuterium signal can confirm the location of the label.[6]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: Workflow for Chemical Purity Analysis by HPLC.

Caption: Workflow for Isotopic Enrichment Analysis by HRMS.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 3. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

Losartan-d4 Carboxylic Acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Losartan-d4 Carboxylic Acid, an isotopically labeled form of Losartan's active metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and its role in relevant biological pathways.

Core Compound Data

This compound, also known as EXP 3174-d4, is the deuterated analog of Losartan Carboxylic Acid (EXP 3174). The incorporation of four deuterium atoms on the phenyl ring of the biphenyl moiety makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Losartan and its active metabolite in biological matrices.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 1246820-62-1 | [1] |

| Molecular Weight | 440.92 g/mol | [1] |

| Molecular Formula | C₂₂H₁₇D₄ClN₆O₂ | [1] |

| Synonyms | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4, EXP 3174-d4 | [1] |

| Appearance | Off-white solid | [1] |

Signaling Pathway Context: The Renin-Angiotensin System

Losartan's therapeutic effect is primarily achieved through the blockade of the Angiotensin II Type 1 (AT₁) receptor. Its active metabolite, Losartan Carboxylic Acid, is a more potent antagonist of this receptor.[2] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key peptide hormone in the Renin-Angiotensin System (RAS).[3] The RAS is a critical regulator of blood pressure and cardiovascular homeostasis.[4] Understanding this pathway is essential for contextualizing the pharmacological action of Losartan and the analytical utility of its deuterated metabolite.

Beyond the RAS, Losartan has been shown to modulate other critical signaling pathways, including the Transforming Growth Factor-β (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways, contributing to its anti-inflammatory and anti-fibrotic effects.[3]

Experimental Protocols

The accurate quantification of Losartan and its active carboxylic acid metabolite is crucial for pharmacokinetic and bioequivalence studies. This compound serves as an excellent internal standard in such assays. Below are detailed methodologies for its use in analytical experiments.

Quantification of Losartan and Losartan Carboxylic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the simultaneous determination of Losartan and its active metabolite in biological matrices.[5][6][7]

a. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add the internal standard solution (containing this compound).

-

Vortex the samples for 30 seconds.

-

Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate buffer to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions

-

Column: A reverse-phase C18 column is typically used.[6]

-

Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive (e.g., formic acid) is commonly employed.[7]

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is standard.

-

Injection Volume: Typically 5-20 µL.

c. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields a good response.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

Synthesis of Losartan Carboxylic Acid

A general method for the synthesis of Losartan 5-carboxylic acid involves the oxidation of Losartan.[2]

-

Dissolve Losartan in a suitable solvent.

-

Introduce an oxidizing agent to the solution. The reaction temperature should be carefully controlled.

-

Upon completion of the reaction, quench any excess oxidizing agent.

-

Isolate the product by precipitation, which can be induced by adjusting the pH of the solution.

-

Purify the crude product by recrystallization from an appropriate solvent, such as isopropanol, to yield the final product.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Losartan and its carboxylic acid metabolite in a biological sample using an internal standard like this compound.

References

- 1. esschemco.com [esschemco.com]

- 2. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to Deuterium Labeling in Losartan-d4 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Losartan-d4 Carboxylic Acid, with a specific focus on the precise location of the deuterium labels. This document is intended for use by researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Its active metabolite, Losartan Carboxylic Acid (also known as EXP3174), is significantly more potent than the parent drug. Deuterium-labeled internal standards, such as this compound, are indispensable for accurate quantification of Losartan and its metabolite in biological matrices during pharmacokinetic and metabolic studies. The strategic placement of deuterium atoms minimizes the kinetic isotope effect while providing a distinct mass shift for mass spectrometry-based detection.

Deuterium Labeling Position

The four deuterium atoms in this compound are located on the phenyl ring of the biphenyltetrazole moiety. Specifically, the hydrogens at positions 2', 3', 5', and 6' of the terminal phenyl group are replaced by deuterium.

The precise chemical name for this compound is 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.[1]

The molecular structure and the position of the deuterium labels are illustrated in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical and Purity Data

The quality and purity of isotopically labeled standards are critical for their use in quantitative bioanalysis. The following table summarizes the available data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C22H17D4ClN6O2 | [2] |

| Molecular Weight | 440.92 g/mol | [2][3] |

| CAS Number | 1246820-62-1 | [2][3] |

| Chemical Purity (HPLC) | >95% | [2][4] |

| Isotopic Purity | >98 atom % D | [3] |

Experimental Protocols

General Synthetic Approach

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, a general synthetic strategy can be inferred from the literature on the synthesis of Losartan and deuterated aromatic compounds. The synthesis would likely involve the following key steps:

-

Synthesis of a Deuterated Biphenyl Precursor: The synthesis would begin with the preparation of a deuterated biphenyl intermediate. This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable biphenyl precursor or through a coupling reaction (e.g., Suzuki coupling) using a deuterated phenylboronic acid.

-

Coupling with the Imidazole Moiety: The deuterated biphenyl intermediate would then be coupled with the appropriate imidazole derivative.

-

Oxidation to the Carboxylic Acid: The final step would involve the oxidation of the hydroxymethyl group on the imidazole ring to the carboxylic acid.

Caption: General synthetic workflow for this compound.

Analytical Characterization: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Losartan and its metabolites in biological samples, utilizing deuterium-labeled internal standards. Below is a representative experimental protocol based on published methods.[5][6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of plasma sample (pre-treated with an internal standard solution containing this compound).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Losartan Carboxylic Acid: m/z 437.1 → 235.2[6]

-

This compound: m/z 441.1 → 239.2 (predicted)

-

Mechanism of Action and Signaling Pathway

Losartan Carboxylic Acid exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By antagonizing the AT1 receptor, Losartan Carboxylic Acid inhibits the downstream signaling pathways initiated by Angiotensin II, leading to vasodilation and a reduction in blood pressure.

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling cascades. A primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as smooth muscle contraction, cellular growth, and inflammation. Losartan Carboxylic Acid competitively binds to the AT1 receptor, preventing these downstream effects.

Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

References

- 1. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 2. ahajournals.org [ahajournals.org]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin AT1 receptor signal transduction | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Losartan in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

AN-LCMS-001

Introduction

Losartan is an orally active angiotensin II receptor (type AT1) antagonist used for the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Losartan in human plasma. The use of a stable isotope-labeled internal standard, Losartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

This method employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed to provide a short run time, making it suitable for the analysis of a large number of samples.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Losartan Potassium (Reference Standard)

-

Losartan-d4 (Internal Standard)

-

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Losartan Potassium and Losartan-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare working standard solutions of Losartan by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Prepare a working solution of the internal standard (Losartan-d4) at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards to room temperature and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of the Losartan-d4 internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

Column: C18, 50 mm x 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80% to 20% B

-

2.6-3.5 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Losartan | 423.2 | 207.1 | 50 | 35 |

| Losartan-d4* | 427.2 | 207.1 | 50 | 35 |

*Note: The MRM transition for Losartan-d4 is theoretical and may require optimization based on the specific deuteration pattern and instrument.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Application Notes and Protocols for the Quantification of Losartan and its Active Metabolite EXP-3174 using Losartan-d4 Carboxylic Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is an orally administered angiotensin II receptor antagonist widely used for the treatment of hypertension.[1] Following administration, Losartan is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its major active metabolite, EXP-3174 (also known as losartan carboxylic acid).[1][2] This metabolite is 10 to 40 times more potent than Losartan itself and contributes significantly to the overall therapeutic effect.[3] Therefore, the simultaneous quantification of both Losartan and EXP-3174 in biological matrices, such as plasma, is crucial for pharmacokinetic and bioequivalence studies.

This document provides detailed application notes and protocols for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Losartan and EXP-3174, employing Losartan-d4 carboxylic acid (E-3174-d4) as a stable isotope-labeled internal standard.

Signaling Pathway: Metabolism of Losartan

The metabolic conversion of Losartan to its more active form, EXP-3174, is a critical step in its mechanism of action. This biotransformation is primarily an oxidation reaction occurring in the liver.

Caption: Metabolic conversion of Losartan to its active metabolite, EXP-3174.

Experimental Protocols

A validated LC-MS/MS method is presented for the accurate and precise quantification of Losartan and EXP-3174 in human plasma.

Materials and Reagents

-

Losartan potassium (Reference Standard)

-

EXP-3174 (Reference Standard)

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (reagent grade)

-

Drug-free human plasma

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Losartan, EXP-3174, and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and effective for high-throughput analysis.

-

To a 300 µL aliquot of a plasma sample, add the internal standard.

-

Add 340 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

-

To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution.

-

Add 200 µL of 0.5% formic acid in water and vortex.

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma mixture onto the conditioned cartridge.

-

Wash the cartridge with 1.0 mL of water.

-

Elute the analytes with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive or negative ion mode using Multiple Reaction Monitoring (MRM) for detection. The specific MRM transitions will need to be optimized for the instrument in use.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Losartan | 423.2 | 207.1 |

| EXP-3174 | 437.2 | 257.1 |

| This compound (IS) | 441.2 | 261.1 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Losartan and EXP-3174, compiled from various validated studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Losartan | 0.5 - 2500 | 0.5 | > 0.99 |

| EXP-3174 | 0.5 - 2500 | 0.5 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Losartan | Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 150 | < 15 | < 15 | 85 - 115 | |

| High | 2000 | < 15 | < 15 | 85 - 115 | |

| EXP-3174 | Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 150 | < 15 | < 15 | 85 - 115 | |

| High | 2000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) |

| Losartan | Protein Precipitation | > 85 |

| Solid-Phase Extraction | > 90 | |

| EXP-3174 | Protein Precipitation | > 85 |

| Solid-Phase Extraction | > 90 |

Experimental Workflow

The overall workflow for the quantification of Losartan and EXP-3174 in plasma is a multi-step process that requires careful execution to ensure accurate and reliable results.

Caption: A comprehensive workflow for the bioanalysis of Losartan and EXP-3174.

References

Application Notes and Protocols for Losartan Analysis in Human Plasma

These application notes provide detailed protocols for the three most common sample preparation techniques for the analysis of losartan in human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for extracting losartan and its active metabolite, EXP3174, from human plasma. It provides clean extracts, leading to reduced matrix effects and improved assay sensitivity.

Application Note:

This protocol details the use of Oasis HLB cartridges for the extraction of losartan from human plasma prior to LC-MS/MS analysis. The method demonstrates high and reproducible recoveries.[1][2]

Experimental Protocol:

Materials:

-

Human plasma sample

-

Internal Standard (IS) working solution (e.g., Irbesartan, 2000 ng/mL)

-

Extraction buffer (0.5% formic acid in water)

-

Methanol

-

0.5% Ammonia in methanol

-

Oasis HLB cartridges (30 mg/1 mL)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To a 200 µL aliquot of human plasma, add 25 µL of the IS working solution.

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of extraction buffer and vortex again.

-

-

Cartridge Conditioning:

-

Condition the Oasis HLB cartridge with 1.0 mL of methanol.

-

Equilibrate the cartridge with 1.0 mL of extraction buffer.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of extraction buffer.

-

Wash the cartridge again with 1.0 mL of water.

-

-

Elution:

-

Elute the analytes and IS with 1.0 mL of 0.5% ammonia in methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness at 45°C under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Workflow Diagram:

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Losartan and its Active Metabolite EXP3174 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the angiotensin II receptor antagonist, losartan, and its potent active metabolite, EXP3174, in human plasma. This method is optimized for high-throughput analysis using a 96-well format, making it ideal for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The described SPE protocol, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides excellent recovery, precision, and linearity over a clinically relevant concentration range.

Introduction

Losartan is an orally administered medication primarily used to treat hypertension.[1] Following administration, it is metabolized by cytochrome P450 enzymes in the liver to its major active metabolite, EXP3174 (losartan carboxylic acid).[1] This metabolite is significantly more potent than the parent drug, contributing substantially to the overall pharmacological effect.[1] Therefore, the simultaneous measurement of both losartan and EXP3174 is crucial for a comprehensive understanding of its pharmacokinetics.[1]

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1] It offers significant advantages over other methods like liquid-liquid extraction by providing cleaner extracts, reducing matrix effects, and being amenable to automation.[1][2] This protocol focuses on a reversed-phase SPE method that effectively isolates losartan and EXP3174 from complex biological matrices such as plasma.

Experimental Protocol

This protocol is a generalized procedure based on commonly employed methods for the solid-phase extraction of losartan and EXP3174 from human plasma.

Materials and Reagents:

-

Losartan and EXP3174 reference standards

-

Internal Standard (IS) (e.g., Irbesartan, Candesartan)[1]

-

HPLC-grade methanol and acetonitrile

-

Reagent-grade formic acid

-

Ultrapure water

-

Drug-free human plasma

-

Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB, C18)[1][2][3][4]

Instrumentation:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Positive pressure manifold or vacuum manifold for SPE

-

Nitrogen evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][2]

Sample Preparation:

-

To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution.[1]

-

Add 200 µL of 0.5% formic acid in water and vortex for 30 seconds to mix.[1]

Solid-Phase Extraction Procedure:

-